N-{3-[(4-methoxyphenyl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide
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Overview
Description
N-{3-[(4-METHOXYPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoxaline core, a methoxyphenyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-METHOXYPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions. The methoxyphenyl group is then introduced via a nucleophilic aromatic substitution reaction, followed by the sulfonamide formation through the reaction with a sulfonyl chloride derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of microreactors and automated systems allows for precise control over reaction conditions, minimizing side reactions and optimizing product purity .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-METHOXYPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the quinoxaline ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include quinoxaline derivatives, sulfonamide analogs, and various substituted aromatic compounds .
Scientific Research Applications
N-{3-[(4-METHOXYPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{3-[(4-METHOXYPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(3-AMINO-4-METHOXYPHENYL)ACETAMIDE: Shares the methoxyphenyl group but lacks the quinoxaline core and sulfonamide moiety.
4-((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE: Contains a similar methoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
N-{3-[(4-METHOXYPHENYL)AMINO]-6-METHYLQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a quinoxaline core, methoxyphenyl group, and sulfonamide moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H22N4O3S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyanilino)-6-methylquinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N4O3S/c1-15-4-11-19(12-5-15)31(28,29)27-23-22(24-17-7-9-18(30-3)10-8-17)26-21-14-16(2)6-13-20(21)25-23/h4-14H,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
KHPQYLFMBOZNFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=C(C=C3)C)N=C2NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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